

Tyrphostin AG30: A Reversible Inhibitor in the EGFR Landscape

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Compound of Interest					
Compound Name:	Tyrphostin AG30				
Cat. No.:	B15612297	Get Quote			

Tyrphostin AG30 is a reversible, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its mechanism of action involves competing with ATP for binding to the catalytic site of the kinase domain. This mode of inhibition is characteristic of reversible inhibitors. The chemical structure of **Tyrphostin AG30**, which includes a cyanoacrylate group, can act as a reversible Michael acceptor, further supporting its classification as a reversible inhibitor[1].

This guide provides a comparative analysis of **Tyrphostin AG30**, placing its performance in context with other well-established EGFR inhibitors. While specific quantitative data for **Tyrphostin AG30** is limited in publicly available literature, this guide leverages data from related compounds and established experimental protocols to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Analysis of EGFR Inhibitors

While specific IC50 values for **Tyrphostin AG30** are not consistently reported, it is recognized as a potent and selective inhibitor of EGFR.[2][3][4][5][6] For a comprehensive comparison, the following table summarizes the inhibitory potency of other widely studied EGFR inhibitors.



Inhibitor	Primary Target(s)	IC50 Value (EGFR)	Target Class	Reversibility
Tyrphostin AG30	EGFR	Data not readily available	Receptor Tyrosine Kinase	Reversible
Gefitinib	EGFR	~2 - 37 nM	Receptor Tyrosine Kinase	Reversible
Erlotinib	EGFR	~2 nM	Receptor Tyrosine Kinase	Reversible
Lapatinib	EGFR, HER2	~10.2 nM	Receptor Tyrosine Kinase	Reversible
Afatinib	EGFR, HER2	~0.5 nM	Receptor Tyrosine Kinase	Irreversible

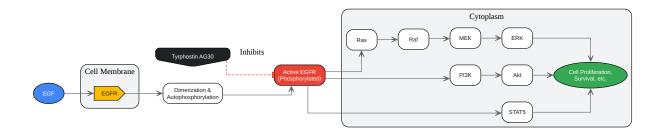
Note: IC50 values can vary depending on the specific experimental conditions, such as the assay type and cell line used.

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

EGFR Signaling Pathway and Inhibition by Tyrphostin AG30



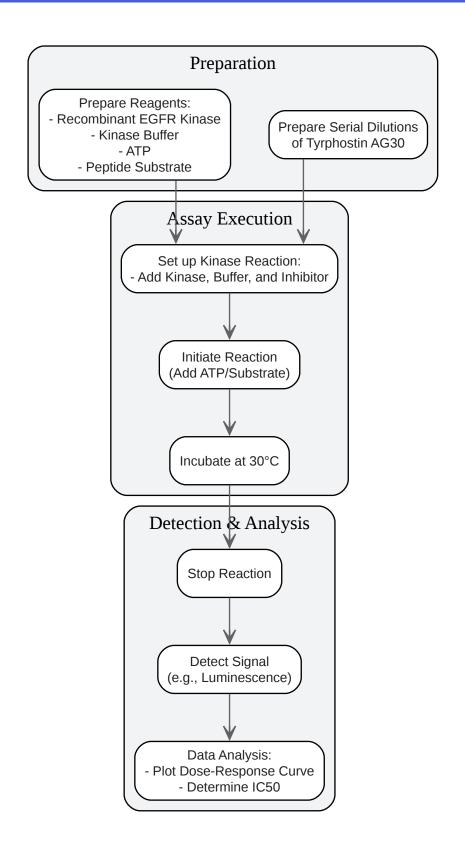


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Caption: EGFR signaling pathway and the inhibitory action of Tyrphostin AG30.

General Workflow for In Vitro Kinase Assay





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Caption: General workflow for an in vitro kinase assay to determine IC50.



Experimental Protocols In Vitro EGFR Kinase Assay

This assay is designed to measure the direct inhibitory effect of **Tyrphostin AG30** on the enzymatic activity of purified EGFR.

Materials:

- · Recombinant human EGFR kinase domain
- Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
- ATP
- Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
- Tyrphostin AG30
- 96-well assay plates
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
- Plate reader capable of luminescence detection

Procedure:

- Reagent Preparation: Prepare serial dilutions of Tyrphostin AG30 in DMSO, and then dilute further in kinase assay buffer. Prepare working solutions of EGFR kinase, peptide substrate, and ATP in kinase assay buffer.
- Reaction Setup: To the wells of a 96-well plate, add the diluted Tyrphostin AG30 or DMSO (vehicle control). Add the EGFR kinase to all wells except for the "no enzyme" control.
- Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.



- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
- Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Measure the luminescence signal using a plate reader.
- Data Analysis: Calculate the percentage of kinase inhibition for each Tyrphostin AG30 concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[2][7]

Cell Viability (MTT) Assay

This assay assesses the effect of **Tyrphostin AG30** on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

- Cancer cell line with known EGFR expression (e.g., A431)
- Complete cell culture medium
- Tyrphostin AG30
- DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Microplate reader

Procedure:



- Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Drug Treatment: Prepare serial dilutions of Tyrphostin AG30 in complete culture medium.
 Replace the existing medium with the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).
- Incubation: Incubate the plate for a desired time period (e.g., 48-72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.[8][9][10]

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